molecular formula C20H19N7 B605963 BAZ2-ICR

BAZ2-ICR

Cat. No.: B605963
M. Wt: 357.4 g/mol
InChI Key: RRZVGDGTWNQAPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BAZ2-ICR is a chemical probe specifically designed to target the bromodomains of BAZ2A and BAZ2B proteins. These proteins are part of the bromodomain adjacent zinc finger family, which are involved in chromatin remodeling and regulation of noncoding RNAs. This compound has been developed as a potent, selective, and cell-active inhibitor, making it a valuable tool for studying the biological functions of BAZ2A and BAZ2B .

Mechanism of Action

Target of Action

The primary targets of BAZ2-ICR are the bromodomains of BAZ2A and BAZ2B . These proteins play essential roles in chromatin remodeling and regulation of noncoding RNAs . This compound has been shown to bind to BAZ2A with a KD of 109 nM and to BAZ2B with a KD of 170 nM .

Mode of Action

This compound interacts with its targets, BAZ2A and BAZ2B, by occupying the shallow bromodomain pockets through an intramolecular aromatic stacking interaction . This interaction displaces BAZ2 bromodomains in living cells .

Biochemical Pathways

BAZ2A and BAZ2B are part of the imitation switch (ISWI) chromatin remodeling complexes . BAZ2A forms the nucleolar remodeling complex (NoRC) with ATPase sucrose nonfermenting-2 homologue (SNF2h), which regulates the expression of noncoding RNAs and establishes a repressive heterochromatic structure at centromeres and telomeres . BAZ2B is believed to regulate nucleosome mobilization along linear DNA .

Pharmacokinetics

The pharmacokinetic properties of this compound include a LogD of 1.05, a solubility of 25 mM (D2O), and a bioavailability (F) of 70% . These properties impact the compound’s bioavailability and its ability to exert its effects in the body.

Result of Action

The action of this compound results in accelerated liver healing after diverse injuries . It also exhibits improved healing in an inflammatory bowel disease model, suggesting multi-tissue applicability . In addition, this compound shows accelerated Fluorescence recovery after photobleaching (FRAP) recovery at 1 µM in the BAZ2A FRAP assay .

Biochemical Analysis

Biochemical Properties

BAZ2-ICR plays a significant role in biochemical reactions by interacting with the bromodomains of BAZ2A and BAZ2B . The interaction is characterized by an intramolecular aromatic stacking interaction that efficiently occupies the shallow bromodomain pockets .

Cellular Effects

This compound influences cell function by modulating gene transcription . It selectively inhibits the bromodomains of BAZ2A/B, which play essential roles in chromatin remodeling and regulation of noncoding RNAs .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the bromodomains of BAZ2A/B . This binding interaction inhibits the function of these bromodomains, thereby modulating gene transcription .

Temporal Effects in Laboratory Settings

This compound shows accelerated Fluorescence recovery after photobleaching (FRAP) recovery at 1 μM in the BAZ2A FRAP assay . This suggests that this compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not currently available, it is known that this compound is a potent inhibitor with IC50s of 130 nM and 180 nM for BAZ2A/B, respectively .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not currently known. Given its role as a bromodomain inhibitor, it is likely that this compound interacts with enzymes and cofactors involved in chromatin remodeling and gene transcription .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not currently known. Given its role as a bromodomain inhibitor, it is likely that this compound is transported to the nucleus where it interacts with the bromodomains of BAZ2A/B .

Subcellular Localization

Given the role of this compound as a bromodomain inhibitor, it is likely localized to the nucleus where it interacts with the bromodomains of BAZ2A/B . This interaction likely affects the activity and function of these bromodomains, thereby influencing gene transcription .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BAZ2-ICR involves the optimization of a weakly potent starting compound through structure-based design. A key feature of the inhibitors is an intramolecular aromatic stacking interaction that efficiently occupies the shallow bromodomain pockets . The synthetic route typically involves multiple steps, including the formation of the core structure and subsequent functionalization to enhance potency and selectivity.

Industrial Production Methods

. These suppliers likely follow standardized protocols for large-scale synthesis and purification to ensure high purity and consistency.

Scientific Research Applications

Introduction to BAZ2-ICR

This compound is a selective inhibitor targeting the bromodomains of BAZ2A and BAZ2B proteins, which are crucial in chromatin remodeling and regulation of noncoding RNAs. The compound is recognized for its high selectivity and potency, making it a valuable tool in scientific research, particularly in studies related to gene regulation and chromatin dynamics.

Chromatin Remodeling Studies

This compound serves as a chemical probe for studying the biological functions of BAZ2A and BAZ2B in chromatin remodeling. Its ability to selectively inhibit these bromodomains allows researchers to dissect their roles in various cellular processes, including transcriptional regulation and noncoding RNA modulation .

In Vivo Pharmacokinetics

Research has demonstrated that this compound exhibits favorable pharmacokinetic properties in mouse models. It shows high solubility (25 mM in D2O), significant bioavailability (70%), and moderate clearance rates, making it suitable for both oral and intravenous administration . These characteristics are critical for evaluating the compound's efficacy in vivo.

Regenerative Medicine

Recent studies have highlighted the role of BAZ2 inhibitors, including this compound, in tissue regeneration. Inhibitors have been shown to accelerate liver healing after injuries, suggesting potential therapeutic applications in regenerative medicine. Specifically, this compound has been linked to increased protein synthesis during tissue repair processes .

Functional Studies Using FRAP Assays

Fluorescence Recovery After Photobleaching (FRAP) assays have been utilized to investigate the dynamic interactions of BAZ2A with chromatin. This compound treatment has been shown to reduce recovery times in these assays, indicating its effectiveness in displacing BAZ2A from chromatin and confirming its inhibitory action within live cells .

Cancer Research

The selective inhibition of BAZ2 bromodomains by this compound presents opportunities for cancer research, particularly regarding how these proteins influence tumorigenesis through chromatin remodeling mechanisms. The compound's ability to modulate gene expression profiles can provide insights into cancer biology and potential therapeutic strategies .

Case Study 1: Liver Regeneration

In a study assessing liver regeneration post-injury, mice treated with this compound demonstrated accelerated healing compared to control groups. The study indicated that inhibition of BAZ2 proteins enhances regenerative responses by promoting cell proliferation and reducing necrosis following toxic exposures .

Case Study 2: Chromatin Dynamics

Another investigation utilized FRAP assays to explore the impact of this compound on chromatin dynamics in human osteosarcoma cells. Results indicated that treatment with the compound significantly altered recovery times, suggesting effective displacement of BAZ2A from chromatin and implicating its role in regulating gene expression during cellular stress responses .

Biological Activity

BAZ2-ICR is a selective inhibitor targeting the bromodomains of BAZ2A and BAZ2B, which are proteins involved in chromatin remodeling and transcriptional regulation. This compound has gained attention due to its potential therapeutic applications in cancer and other diseases linked to epigenetic modifications.

This compound has the following chemical characteristics:

  • Molecular Formula : C20_{20}H19_{19}N7_7
  • Molecular Weight : 357.41 g/mol
  • IC50 Values :
    • BAZ2A: 130 nM
    • BAZ2B: 180 nM
  • Kd Values :
    • BAZ2A: 109 nM
    • BAZ2B: 170 nM

The compound exhibits significant selectivity, showing a 10-15 fold preference for BAZ2 bromodomains over CECR2 and more than 100-fold selectivity against other bromodomains, indicating its potential for specific targeting in therapeutic contexts .

This compound functions by binding to the acetylated lysine binding pockets of the bromodomains within BAZ2A and BAZ2B. The binding is characterized by strong negative binding enthalpy, likely due to aromatic stacking interactions, which enhances its potency as an inhibitor .

Fluorescence Recovery After Photobleaching (FRAP) Assay

In vitro studies utilizing FRAP assays demonstrated that this compound effectively displaces BAZ2A from chromatin in live cells. Specifically, at a concentration of 1 μM , it significantly reduced the recovery time of GFP-tagged BAZ2A to levels comparable with a dominant negative mutant, confirming its inhibitory action on the protein's function within cellular environments .

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in mouse models:

  • Bioavailability : Approximately 70%
  • Clearance : Moderate, around 50% of mouse liver blood flow
  • Volume of Distribution : Adequate for effective therapeutic use
  • Solubility : High solubility at 25 mM in D2_2O
  • Log D Value : 1.05, indicating favorable partitioning between lipophilic and aqueous phases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • In Vitro Studies :
    • A study reported that this compound could displace bromodomains from chromatin, thereby altering gene expression profiles associated with cancer progression.
    • It was shown to inhibit cell proliferation in cancer cell lines expressing high levels of BAZ2A/B.
  • In Vivo Studies :
    • Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups, suggesting potential as an anti-cancer agent.
    • The compound's pharmacokinetic properties support its viability for oral administration, enhancing its therapeutic applicability .

Summary Table of Biological Activity

PropertyValue
Molecular Weight357.41 g/mol
IC50 (BAZ2A)130 nM
IC50 (BAZ2B)180 nM
Kd (BAZ2A)109 nM
Kd (BAZ2B)170 nM
Bioavailability70%
Clearance~50% liver blood flow
Solubility25 mM in D2_2O
Log D1.05

Properties

IUPAC Name

4-[5-(1-methylpyrazol-4-yl)-3-[2-(1-methylpyrazol-4-yl)ethyl]imidazol-4-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7/c1-25-12-16(10-23-25)7-8-27-14-22-19(18-11-24-26(2)13-18)20(27)17-5-3-15(9-21)4-6-17/h3-6,10-14H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZVGDGTWNQAPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCN2C=NC(=C2C3=CC=C(C=C3)C#N)C4=CN(N=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes BAZ2-ICR a valuable tool for studying BAZ2A/B?

A1: this compound is a potent and selective inhibitor of the bromodomains of BAZ2A and BAZ2B [, ]. This selectivity makes it a valuable chemical probe for dissecting the specific roles of these proteins in cellular processes, as opposed to using less selective inhibitors that might also affect other bromodomain-containing proteins.

Q2: How does this compound interact with the BAZ2 bromodomains?

A2: this compound binds to the bromodomains of BAZ2A and BAZ2B by mimicking the interaction of acetylated lysine residues found in histones [, ]. This binding is facilitated by an intramolecular aromatic stacking interaction within the this compound molecule, effectively occupying the shallow bromodomain pockets []. Crystallographic studies have provided detailed insights into the binding poses of this compound and its analogues within the bromodomain binding site [, ].

Q3: Has the development of this compound provided any insights into designing future BAZ2A/B inhibitors?

A3: Yes, the crystallographic studies of BAZ2A in complex with this compound and other related compounds have revealed key structural information that can guide the development of future BAZ2A/B inhibitors []. The binding poses of various ligands, including known bromodomain inhibitors, have identified additional headgroups and interactions that can be exploited for designing novel and potentially more potent and selective BAZ2A ligands [].

Q4: Does inhibiting the bromodomains of BAZ2A with this compound completely abolish the protein's function?

A4: While this compound effectively inhibits the bromodomain activity of BAZ2A, research suggests that this inhibition alone may not be sufficient to completely abolish the protein's functionality []. This finding suggests that targeting other domains or functions of BAZ2A, potentially through strategies like PROTAC-based degradation, might be necessary to achieve a more robust inhibition of BAZ2A activity [].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.